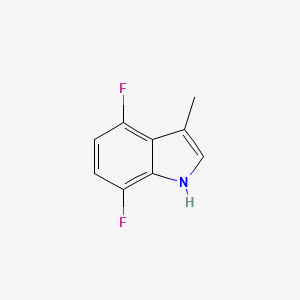
4,7-Difluoro-3-methyl 1H-indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, including 4,7-Difluoro-3-methyl 1H-indole, is a significant area of research. Indoles are important types of molecules and natural products and play a main role in cell biology . The Fischer indole synthesis is one of the methods used in the synthesis of indole derivatives .Molecular Structure Analysis
The molecular formula of 4,7-Difluoro-3-methyl 1H-indole is C9H7F2N. The InChI Code is 1S/C9H7F2N/c1-4-6-2-5(11)3-7(12)9(6)13-8(4)10(14)15/h2-3,13H,1H3, (H,14,15) .Physical And Chemical Properties Analysis
4,7-Difluoro-3-methyl 1H-indole is a solid or semi-solid or lump or liquid .Aplicaciones Científicas De Investigación
Antimicrobial Activities
A strategic synthesis of fluorinated indole derivatives, specifically 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, achieved through the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene, followed by a cyclization reaction, demonstrated significant antimicrobial activities against both bacterial and fungal pathogens. The direct fluorination method employed diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent, providing a straightforward pathway to construct these compounds with good yields. The structural characterization of these novel fluorinated compounds was confirmed through various spectroscopic techniques, including 1H, 13C, and 19F NMR, as well as mass spectrometry and Nuclear Overhauser Effect Spectroscopy spectra. This research highlights the potential of fluorinated indole derivatives in the development of new antimicrobial agents (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Electrosynthesis and Fluorination Techniques
Electrosynthesis of fluorinated indole derivatives, such as the anodic fluorination of various N-acetyl-3-substituted indole derivatives, has been successfully carried out, leading to the exclusive or selective production of trans-2,3-difluoro-2,3-dihydroindoles. The treatment of these difluorinated products with a base yielded monofluoroindole derivatives or a monofluoroindoline derivative, depending on the substituents at the 3-position. This electrosynthetic approach provides a novel pathway for the synthesis of fluorinated indole compounds with potential applications in various fields of chemistry and materials science (Yin, Wang, Inagi, & Fuchigami, 2010).
Photophysical Properties and Fluoride Ion Sensing
The synthesis of new indole derivatives from β-brominated dehydroamino acids and arylboronic acids, using a sequential Suzuki-Miyaura cross-coupling reaction followed by metal-assisted C-N intramolecular cyclization, has been explored. The photophysical studies of these compounds in various solvents revealed high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, making them suitable candidates for fluorescent probes. Moreover, the response of these synthesized compounds towards fluoride ion (F-) was evaluated, demonstrating significant spectral changes in fluorescence emission upon F- addition, indicating their selectivity and potential application in fluoride ion sensing (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Synthesis and Structural Analysis
The synthesis and structural analysis of novel indole derivatives, characterized by NMR, FT-IR, UV-Visible techniques, and X-ray diffraction (XRD) studies, have been conducted to evaluate their molecular structures, bond angles, lengths, and specific space groups. Density Functional Theory (DFT) studies provided insights into the optimized geometry, vibrational analysis, molecular electrostatic potential, and nonlinear optical properties of these molecules. This comprehensive experimental-computational study opens new avenues for the application of indole derivatives in high-tech applications related to nonlinear optics (Tariq et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4,7-difluoro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMULAITGQTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=CC(=C12)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Difluoro-3-methyl 1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)
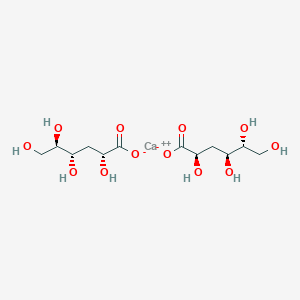
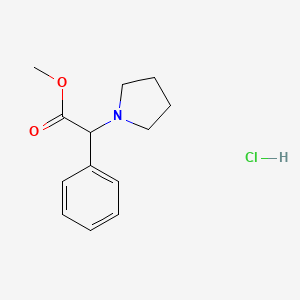
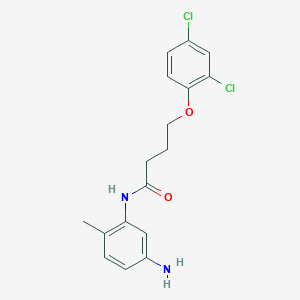
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one](/img/structure/B1460442.png)
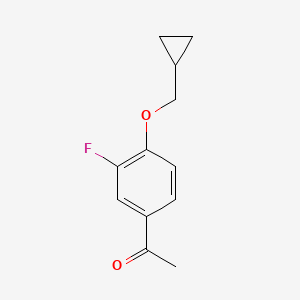
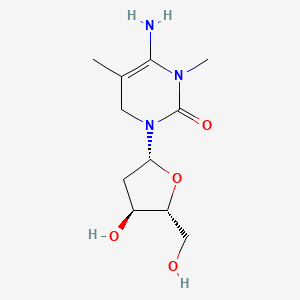
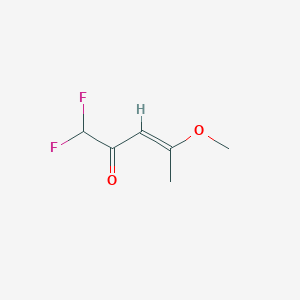
![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B1460449.png)
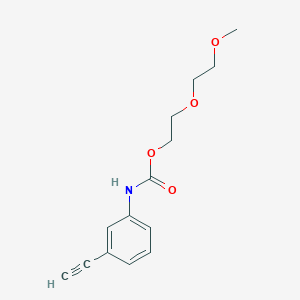
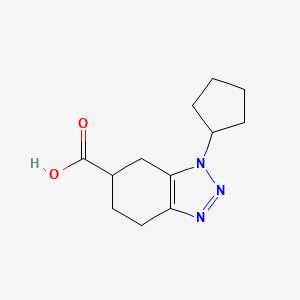
![{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride](/img/structure/B1460452.png)
![7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1460453.png)
